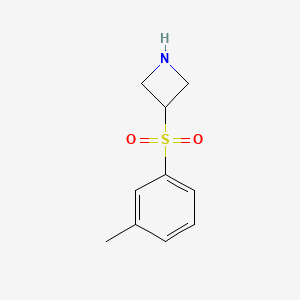

3-(3-Methylbenzenesulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(3-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-8-3-2-4-9(5-8)14(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVYBOQAYRGUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : Azetidine, 3-methylbenzenesulfonyl chloride, triethylamine (TEA) or sodium hydride (NaH).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature : 0–25°C (to minimize side reactions).

-

Time : 4–12 hours.

Example Protocol :

Azetidine (1.0 equiv) is dissolved in anhydrous THF under nitrogen. TEA (1.2 equiv) is added, followed by dropwise addition of 3-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred for 6 hours, then quenched with water. The product is extracted with DCM, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate).

Ring-Closing Strategies

Cyclization of Sulfonamide Precursors

This method constructs the azetidine ring while introducing the sulfonyl group. A common precursor is N-(2-chloroethyl)-3-methylbenzenesulfonamide, which undergoes base-mediated cyclization.

Reaction Pathway :

-

Sulfonamide Formation : 3-Methylbenzenesulfonyl chloride reacts with 2-chloroethylamine to form N-(2-chloroethyl)-3-methylbenzenesulfonamide.

-

Cyclization : Treatment with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C induces ring closure.

Optimization Notes :

Catalytic Ring-Closure Using Transition Metals

Rhodium-catalyzed cyclization has been explored for strained ring systems. For example, alkyne-tethered sulfonamides undergo [2+2] cycloaddition in the presence of [RhCl(CO)₂]₂.

Conditions :

-

Catalyst : [RhCl(CO)dppp]₂ (dppp = 1,3-bis(diphenylphosphino)propane).

-

Solvent : Toluene at 80°C.

-

Time : 12–24 hours.

Functionalization of Preformed Azetidine Derivatives

Sulfonation of 3-Hydroxyazetidine

3-Hydroxyazetidine can be converted to the target compound via a two-step process:

-

Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether.

-

Sulfonylation : Reaction with 3-methylbenzenesulfonyl chloride and subsequent deprotection.

Key Data :

Comparative Analysis of Methods

| Method | Starting Material | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Sulfonylation | Azetidine | TEA/THF, 0°C | 70–85% | Simple, high yield | Requires handling gaseous azetidine |

| Ring-Closing Cyclization | N-(2-chloroethyl)sulfonamide | K₂CO₃/DMF, 100°C | 60–75% | Avoids azetidine gas | Multi-step, moderate yield |

| Rhodium-Catalyzed | Alkyne-tethered sulfonamide | [RhCl(CO)dppp]₂, toluene, 80°C | 50–65% | Enables complex scaffolds | Costly catalyst, specialized setup |

Challenges and Optimization Strategies

-

Azetidine Stability : The four-membered ring is prone to ring-opening under acidic/basic conditions. Low temperatures and inert atmospheres are critical.

-

Sulfonyl Chloride Reactivity : Excess sulfonyl chloride leads to di-sulfonated byproducts. Stoichiometric control (1.1 equiv) mitigates this.

-

Purification : Silica gel chromatography is effective, but recrystallization (e.g., using ethanol/water) offers scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfinyl, thiol derivatives.

Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylbenzenesulfonyl)azetidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzenesulfonyl)azetidine involves its interaction with various molecular targets. The compound’s sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring’s strain also contributes to its reactivity, allowing it to participate in ring-opening reactions that can alter biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 3-(3-Methylbenzenesulfonyl)azetidine and its analogs:

Physical and Chemical Properties

- Thermal Properties : Bulky substituents (e.g., diphenylmethyl in ) increase melting points due to crystalline packing efficiency .

Key Research Findings

Synthetic Flexibility : Azetidine derivatives can be functionalized via diverse routes, including aza-Michael additions and cross-coupling reactions, enabling rapid diversification .

Substituent Impact : Aliphatic sulfonyl groups (e.g., methylsulfonyl) improve aqueous solubility, while aromatic groups (e.g., 3-methylbenzenesulfonyl) enhance lipophilicity and metabolic stability .

Structural Complexity : Compounds with multiple sulfonyl groups or bulky substituents (e.g., cyclohexyl, diphenylmethyl) exhibit unique conformational constraints, influencing their biological activity .

Biological Activity

3-(3-Methylbenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered saturated heterocycle containing nitrogen, and is substituted with a 3-methylbenzenesulfonyl group. This structure is significant as it influences the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research has indicated that azetidine derivatives can exhibit a range of biological activities, including anticancer properties and enzyme inhibition. Specifically, the sulfonyl group in this compound may enhance its reactivity and selectivity towards certain biological targets.

- Inhibition of Enzymatic Activity : Azetidine compounds have been shown to inhibit various enzymes, including those involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the azetidine scaffold can lead to improved potency against specific targets such as STAT3 (Signal Transducer and Activator of Transcription 3) in cancer cells .

- Anticancer Activity : The biological activity of azetidine derivatives often includes cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines .

Study 1: STAT3 Inhibition

A study reported the synthesis of azetidine amides that act as potent inhibitors of STAT3 dimerization. The research highlighted that modifications to the azetidine scaffold could significantly enhance both potency and selectivity against tumor cells with constitutively active STAT3 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 5a | 0.52 | MDA-MB-231 |

| 8q | 0.77 | MDA-MB-468 |

Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of various azetidine derivatives were evaluated using MTS assays. The results indicated that specific substitutions on the azetidine ring led to enhanced cytotoxicity against multiple cancer cell lines.

| Compound | CC50 (μM) | Cell Line |

|---|---|---|

| 10a | 12.5 | HeLa |

| 10b | 8.0 | A549 |

Pharmacokinetics and Drug Design Considerations

The pharmacokinetic properties of azetidine derivatives are critical for their development as therapeutic agents. Factors such as lipophilicity, membrane permeability, and metabolic stability must be optimized to improve their efficacy and reduce toxicity.

- Lipophilicity : The presence of substituents like sulfonyl groups can significantly alter the lipophilicity of azetidines, impacting their absorption and distribution in biological systems.

- Metabolic Stability : Modifications aimed at enhancing metabolic stability can lead to prolonged action of these compounds in vivo, making them more effective as therapeutic agents.

Q & A

Q. Q1: What are the key synthetic strategies for preparing 3-(3-methylbenzenesulfonyl)azetidine, and how do reaction conditions influence yield?

Answer: The synthesis of azetidine sulfonyl derivatives often involves radical strain-release (RSR) photocatalysis or nucleophilic substitution. For example, sulfonyl imines (e.g., ketimines or aldimines) undergo RSR photocatalysis under blue light (450 nm) with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst, yielding 3-sulfonyl azetidines in up to 79% . Key factors include:

- Substrate electronic effects : Electron-withdrawing groups on the sulfonyl moiety improve cyclization efficiency.

- Catalyst loading : Optimized at 2 mol% for minimal byproduct formation.

- Temperature : Reactions proceed at room temperature with 24-hour irradiation.

Q. Table 1: Representative Yields for Azetidine Derivatives

| Substrate Type | Yield (%) | Reference |

|---|---|---|

| 3-Methylbenzenesulfonyl ketimine | 79 | |

| 4-Fluorobenzenesulfonyl aldimine | 73 | |

| 3-Trifluoromethyl-sulfonyl imine | 65 |

Advanced Mechanistic Insights

Q. Q2: How does the nitrogen inversion barrier in N-sulfonyl azetidines affect their conformational stability?

Answer: N-sulfonyl azetidines exhibit reduced nitrogen inversion barriers (~<30 kJ/mol) compared to N-alkylated derivatives (e.g., azetidine: ~30 kJ/mol). This is attributed to delocalization of the nitrogen lone pair into the sulfonyl group, flattening the pyramidal geometry (sum of bond angles: 334° vs. 320° for azetidine) . Methodological validation :

- Variable-temperature NMR : No signal broadening/splitting observed between 25–100°C in [D₁₀] diethyl ether, confirming free inversion .

- X-ray crystallography : Reveals planar sulfonamide geometry, supporting computational models .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q3: How do structural modifications of 3-sulfonyl azetidines influence glycosidase inhibitory activity?

Answer: Azetidine iminosugars (e.g., compound 2d ) show competitive inhibition of α-glucosidase (IC₅₀ = 0.8 µM vs. Miglitol: 1.2 µM). Key SAR insights:

Q. Table 2: Glycosidase Inhibition Data

| Compound | α-Glucosidase IC₅₀ (µM) | β-Glucosidase IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2d | 0.8 | >100 | |

| Miglitol | 1.2 | 25 | |

| DNJ | 2.5 | 0.9 |

Handling Data Contradictions

Q. Q4: Discrepancies in reported yields for azetidine sulfonyl fluorides: How to resolve experimental inconsistencies?

Answer: Yields for azetidine sulfonyl fluorides (ASFs) vary due to:

- Nucleophile compatibility : Aza-Michael additions with pyrazoles yield 73–83% , while dehydrohalogenation of chlorinated precursors may drop to 47–60% .

- Purification methods : Column-free reductive amination (e.g., 51 from 16 ) achieves 95% yield vs. 65% with traditional chromatography .

Recommendations : - Use DBU (1,8-diazabicycloundec-7-ene) in acetonitrile for optimal regioselectivity .

- Validate reaction progress via NOESY (e.g., NOE between pyrazole 5′-H and azetidine 2(4)-H in 4l ) .

Applications in Drug Discovery

Q. Q5: How are 3-sulfonyl azetidines utilized as intermediates in bioactive molecule synthesis?

Answer:

- Dopamine transporter ligands : Tropane-azetidine hybrids (e.g., GBR 12909 derivatives) show >10× selectivity for DAT over SERT/NET .

- Fluorinated analogs : 3-Trifluoromethyl-phenoxymethyl azetidines (e.g., 954224-35-2 ) are precursors to PET tracers via Suzuki coupling .

- Anticancer agents : Spiro-azetidine-xanthene derivatives (e.g., 4b ) exhibit β-lactamase inhibition (IC₅₀ = 1.2 nM) .

Analytical and Computational Methods

Q. Q6: What advanced techniques validate the structure and reactivity of 3-sulfonyl azetidines?

Answer:

- NMR spectroscopy : ¹H-¹⁵N HMBC identifies azetidine N-1 (−316.6 ppm) and pyrazole N-1′ (−163.5 ppm) in 4j .

- Molecular docking : Reveals hydrogen bonds between 2d and α-glucosidase’s Asp214/Arg312, explaining its potency .

- DFT calculations : Predict sulfonyl group’s electron-withdrawing effect on azetidine ring strain (ΔG‡ = 18 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.